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Compound of Interest

Compound Name: 1-(Benzyloxy)-3-fluorobenzene

Cat. No.: B1279562

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a detailed experimental protocol for the synthesis of 1-(benzyloxy)-3-fluorobenzene. The
information presented herein is intended to support research and development activities in
medicinal chemistry and materials science where this compound may be of interest.

Spectroscopic Data

While direct experimental spectra for 1-(benzyloxy)-3-fluorobenzene are not readily available
in public databases, a detailed analysis of structurally related compounds allows for a reliable
prediction of its key spectroscopic features. The following tables summarize the expected
guantitative data for *H NMR, 3C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 1-(Benzyloxy)-3-fluorobenzene
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Predicted Chemical

Coupling Constant

Protons . Multiplicity .
Shift (ppm) (J) in Hz
H-2, H-6 (para to -
6.80 - 6.95 m
OCH:zPh)
H-4 (ortho to -F, meta
6.85-7.00 m
to -OCH:zPh)
H-5 (meta to -F, ortho
7.20-7.35 t J=8.0
to -OCH2Ph)
Benzyl CHz 5.10 S
Phenyl H (of benzyl
YIH ( Y 7.30 - 7.50 m

group)

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) in CDCls. The

aromatic region of the fluorobenzene ring will exhibit complex splitting patterns due to fluorine-

proton coupling.

Predicted **C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for 1-(Benzyloxy)-3-fluorobenzene

Carbon Atom

Predicted Chemical Shift (ppm)

C-1 (C-OCHzPh)

159.5 (d, JC-F = 245 Hz)

C-2 102.5 (d, JC-F = 25 Hz)

C-3 (C-F) 163.0 (d, JC-F = 245 Hz)

C-4 108.0 (d, JC-F = 22 Hz)

C-5 130.5 (d, JC-F = 10 Hz)

C-6 115.0 (d, JC-F = 3 HZ)

Benzyl CHz 70.5

Phenyl C (of benzyl group) 127.5-136.5
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Note: The predicted chemical shifts are relative to TMS in CDCls. Carbons in the fluorinated
ring will show splitting due to carbon-fluorine coupling (d = doublet).

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands for 1-(Benzyloxy)-3-fluorobenzene

Predicted Wavenumber

Functional Group Intensity
(cm™)

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (alkane, CHz2) 2950 - 2850 Medium

C=C stretch (aromatic) 1600 - 1450 Strong

C-O-C stretch (ether) 1250 - 1050 Strong

C-F stretch 1200 - 1100 Strong

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 1-(Benzyloxy)-3-fluorobenzene

Fragment lon Predicted m/z Relative Abundance
[M]* (Molecular Ion) 202.07 Moderate

[M - C7H7]* 95.03 High

[C7H7]* (Tropylium ion) 91.05 Very High (Base Peak)
[CeHs]* 77.04 Moderate

Experimental Protocol: Synthesis of 1-
(Benzyloxy)-3-fluorobenzene

The synthesis of 1-(benzyloxy)-3-fluorobenzene can be readily achieved via a Williamson
ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(Benzyloxy)-3-
fluorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279562#spectroscopic-data-of-1-benzyloxy-3-
fluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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